3-Bromo-2-iodobenzo[b]thiophene
Description
Properties
IUPAC Name |
3-bromo-2-iodo-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNUGQTAJJZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-iodobenzo[b]thiophene can be synthesized through several methods. One common approach involves the halogenation of benzo[b]thiophene. The process typically starts with the iodination of benzo[b]thiophene, followed by bromination. The reaction conditions often involve the use of iodine and bromine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2-iodobenzo[b]thiophene may involve more efficient and scalable methods. One such method includes the use of aryne intermediates, where the reaction between o-silylaryl triflates and alkynyl sulfides leads to the formation of benzo[b]thiophene derivatives, including 3-Bromo-2-iodobenzo[b]thiophene .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are often used in the presence of ligands like triphenylphosphine.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized benzo[b]thiophene derivatives .
Scientific Research Applications
Materials Science
3-Bromo-2-iodobenzo[b]thiophene is utilized in the development of organic semiconductors and optoelectronic devices. Its electronic properties make it a valuable component in the synthesis of advanced materials for applications such as:
- Organic Photovoltaics : This compound serves as a building block for materials that can convert sunlight into electricity.
- Light Emitting Diodes (LEDs) : Its unique structure allows for efficient light emission, making it suitable for use in LED technology.
| Application | Description |
|---|---|
| Organic Semiconductors | Used in the fabrication of devices that require efficient charge transport. |
| Optoelectronic Devices | Essential for developing components that interact with light, such as sensors and displays. |
Pharmaceutical Research
In pharmaceutical chemistry, 3-Bromo-2-iodobenzo[b]thiophene acts as a crucial intermediate in the synthesis of various biologically active compounds. Its applications include:
- Drug Development : The compound is used to create potential drug candidates targeting specific biological pathways.
- Anticancer Research : Studies have demonstrated its effectiveness against several cancer cell lines, indicating potential for development as an anticancer agent.
Case Study: Anticancer Activity
Research involving 3-Bromo-2-iodobenzo[b]thiophene showed significant cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this scaffold exhibited IC50 values ranging from 2.6 nM to 18 nM, indicating strong antiproliferative activity against human cancer cells .
Chemical Biology
The compound is also relevant in chemical biology, where it is used to study molecular interactions and biological pathways. Its unique halogen substituents allow researchers to explore:
- Enzyme Inhibition : Investigations have shown that derivatives of this compound can inhibit specific enzymes linked to disease pathways.
- Biological Pathway Analysis : It serves as a tool for understanding complex biological processes through its interactions with cellular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodobenzo[b]thiophene depends on its specific application. In materials science, its unique electronic properties are exploited in the design of semiconductors and optoelectronic devices. In pharmaceutical research, the compound’s mechanism of action involves interactions with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Table 1: Key Properties of 3-Bromo-2-iodobenzo[b]thiophene and Analogues
Key Observations:
Regioselectivity : The iodine atom in 3-bromo-2-iodobenzo[b]thiophene dominates reactivity in cross-coupling reactions due to its lower electronegativity compared to bromine, enabling selective functionalization at C2 . In contrast, 2,3-dibromo-5-chlorobenzo[b]thiophene lacks such selectivity, as both bromine atoms exhibit similar reactivity .
Electronic Effects : Electron-withdrawing groups (e.g., SO₂ in dibenzothiophene dioxides) reduce electron density, making these compounds less reactive in electrophilic substitutions compared to the parent benzo[b]thiophene .
Solubility and Stability : Alkyl substituents (e.g., methyl in 2-bromo-3-methylthiophene) improve solubility in organic solvents, whereas halogens like iodine may increase molecular weight and melting points .
Biological Activity
3-Bromo-2-iodobenzo[b]thiophene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on recent studies.
Synthesis
The synthesis of 3-bromo-2-iodobenzo[b]thiophene typically involves halogenation reactions, where bromine and iodine are introduced at specific positions on the benzothiophene ring. Research indicates that regioselectivity plays a crucial role in the synthesis process. For instance, a study demonstrated that the Sonogashira reaction could effectively target the C3 position for iodination, leading to high yields of the desired compound .
Antimicrobial Properties
3-Bromo-2-iodobenzo[b]thiophene has shown promising antimicrobial activity against various pathogens. The compound's derivatives have been tested for their inhibitory effects on strains of Staphylococcus aureus, including multidrug-resistant variants. For example, one derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against these strains .
Anti-tubercular Activity
A significant area of research has focused on the anti-tubercular properties of benzothiophene derivatives. A study indicated that compounds within this class could inhibit the growth of Mycobacterium tuberculosis effectively. The structure-activity relationship highlighted that modifications at the C3 position could enhance anti-tubercular activity while maintaining low cytotoxicity levels .
Table 1: Biological Activity Summary
| Compound | MIC (µM) | TC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-Bromo-2-iodobenzo[b]thiophene | 3.1 | 43 | 0.07 |
| Rifampicin | 0.003 | - | - |
| Isoniazid | 0.2 | - | - |
The selectivity index (SI), calculated as MIC/TC50, indicates that while 3-bromo-2-iodobenzo[b]thiophene demonstrates effective antimicrobial properties, its relatively low SI suggests a need for further optimization to reduce cytotoxicity .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that substitutions at various positions on the benzothiophene ring significantly influence biological activity. Studies have shown that introducing different heteroatoms or functional groups can enhance potency against specific targets while potentially reducing toxicity . For instance, compounds with oxazole or oxadiazole substituents at the C3 position displayed improved anti-tubercular activity compared to their thiazole counterparts .
Case Studies
Several case studies highlight the biological potential of derivatives of 3-bromo-2-iodobenzo[b]thiophene:
- Case Study on Antimicrobial Activity : A derivative was synthesized and tested against several bacterial strains, showing significant inhibition at low concentrations, which suggests potential as a therapeutic agent against infections caused by resistant bacteria .
- Case Study on Anti-tubercular Activity : A systematic exploration revealed that specific substitutions could lead to compounds with MIC values comparable to established anti-tubercular drugs like rifampicin and isoniazid, albeit with varying degrees of cytotoxicity .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Bromo-2-iodobenzo[b]thiophene to ensure high regioselectivity?
- Methodological Answer : Synthesis typically involves iodination and bromination steps. A two-step protocol is recommended:
Iodination : React benzo[b]thiophene derivatives with molecular iodine (2 eq.) in dichloromethane (DCM) under an argon atmosphere. Stir at room temperature for 3 hours to achieve 2-iodo substitution .
Bromination : Use N-bromosuccinimide (NBS) in the presence of FeCl₃ as a catalyst to introduce bromine at the 3-position. Monitor reaction progress via TLC and purify using column chromatography (Hexane/EtOAc gradient) .
Key factors: Solvent choice (DCM minimizes side reactions), inert atmosphere (prevents oxidation), and stoichiometric control (prevents over-halogenation).
Q. How can researchers verify the purity and structural integrity of 3-Bromo-2-iodobenzo[b]thiophene?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to literature data for benzo[b]thiophene derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
- HPLC : Use reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) to assess purity (>95% required for research-grade material) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 338.87 for C₈H₄BrIS) via LC-MS or HRMS .
Q. What solvent systems are suitable for recrystallizing halogenated benzo[b]thiophenes?
- Methodological Answer :
- Recrystallization : Use a 1:3 mixture of ethyl acetate and hexane. Dissolve the crude product at 60°C, cool slowly to room temperature, and filter. This method yields crystals with >98% purity, as validated for structurally similar bromomethyl-thiophene derivatives .
Advanced Research Questions
Q. How do electronic effects of bromine and iodine substituents influence the reactivity of benzo[b]thiophene in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Study :
DFT Calculations : Perform density functional theory (DFT) to map electron density distribution. Bromine (σₚ = +0.26) acts as a weak electron-withdrawing group, while iodine (σₚ = +0.18) has a lesser effect, enabling selective Suzuki-Miyaura couplings at the iodine site .
Experimental Validation : React 3-Bromo-2-iodobenzo[b]thiophene with phenylboronic acid under Pd(PPh₃)₄ catalysis. Monitor regioselectivity via GC-MS; iodine typically reacts first due to lower bond dissociation energy (C-I: 234 kJ/mol vs. C-Br: 276 kJ/mol) .
Q. What strategies mitigate competing side reactions during functionalization of 3-Bromo-2-iodobenzo[b]thiophene?
- Methodological Answer :
- Side Reaction Analysis : Common issues include dehalogenation and dimerization.
- Mitigation Protocols :
- Temperature Control : Maintain reactions below 40°C to prevent radical pathways .
- Additives : Include 1,10-phenanthroline to stabilize transition metals and suppress Ullmann coupling .
- Kinetic Monitoring : Use in-situ IR spectroscopy to track intermediate formation (e.g., C-Br stretching at ~550 cm⁻¹) .
Q. How can researchers evaluate the antimicrobial activity of 3-Bromo-2-iodobenzo[b]thiophene derivatives?
- Methodological Answer :
- Biological Assays :
MIC Determination : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines). Prepare derivatives with acylated amino groups (e.g., compound 31 in ) for enhanced membrane penetration.
Mechanistic Studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption. Correlate activity with logP values (optimal range: 2.5–3.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
